OMEGA-Conotoxin GVI A OMEGA-Conotoxin GVI A A 27 Amino-Acids peptide with 3 disulfide bonds , synthetic, originally isolated from Conus geographus molluscan venom.
ω-conotoxins act at presynaptic membranes, they bind and block voltage-gated calcium channels (Cav). ω-conotoxin GVIA blocks N-type calcium channels (Cav2.2/CACNA1B) with a high potency (it displaces [125I]GVIA with an IC50=3.7-38 pM)
Omega-conotoxin GVIA is a heterodetic cyclic polypeptide consisting of the linear sequence Cys-Lys-Ser-Hyp-Gly-Ser-Ser-Cys-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys-Cys-Arg-Ser-Cys-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys-Tyr-NH2 with three disulfide bridges between cysteine residues 1-16, 8-19 and 15-26. Isolated from the venom of the fish-hunting snail Conus geographus. It has a role as a venom, a neurotoxin, a calcium channel blocker and a marine metabolite. It is a polypeptide, a heterodetic cyclic peptide, an organic disulfide and a peptidyl amide.
A neurotoxic peptide, which is a cleavage product (VIa) of the omega-Conotoxin precursor protein contained in venom from the marine snail, CONUS geographus. It is an antagonist of CALCIUM CHANNELS, N-TYPE.
Brand Name: Vulcanchem
CAS No.: 106375-28-4
VCID: VC20804594
InChI: InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)
SMILES: CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Molecular Formula: C120H182N38O43S6
Molecular Weight: 3037.4 g/mol

OMEGA-Conotoxin GVI A

CAS No.: 106375-28-4

Cat. No.: VC20804594

Molecular Formula: C120H182N38O43S6

Molecular Weight: 3037.4 g/mol

* For research use only. Not for human or veterinary use.

OMEGA-Conotoxin GVI A - 106375-28-4

Specification

CAS No. 106375-28-4
Molecular Formula C120H182N38O43S6
Molecular Weight 3037.4 g/mol
IUPAC Name 68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide
Standard InChI InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)
Standard InChI Key FDQZTPPHJRQRQQ-UHFFFAOYSA-N
Isomeric SMILES C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N1)O)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Canonical SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O
Appearance White lyophilized solidPurity rate: > 95 %AA sequence: H-Cys1-Lys-Ser-Hyp-Gly-Ser-Ser-Cys8-Ser-Hyp-Thr-Ser-Tyr-Asn-Cys15-Cys16-Arg-Ser-Cys19-Asn-Hyp-Tyr-Thr-Lys-Arg-Cys26-Tyr-NH2Disulfide bonds between Cys1-Cys16, Cys8-Cys19 and Cys15-Cys26)Length (aa): 27

Introduction

Origin and Basic Characteristics

ω-Conotoxin GVIA is a neurotoxic peptide originally isolated from the venom of the marine cone snail Conus geographus . This peptide belongs to the broader family of conotoxins, which are small disulfide-rich peptides produced by cone snails as part of their venomous arsenal. ω-Conotoxin GVIA is specifically categorized as an "omega" conotoxin based on its pharmacological target - voltage-gated calcium channels .

The peptide consists of 27 amino acids with a complex structure stabilized by three intramolecular disulfide bonds . It is now commonly available as a synthetic peptide that maintains the biological activity of the naturally occurring toxin . The synthesis of this peptide represented a significant achievement in peptide chemistry, as it required the correct formation of specific disulfide bonds to maintain its native conformation and biological activity .

As a neurotoxin, ω-Conotoxin GVIA exhibits remarkable specificity toward N-type calcium channels (designated as Cav2.2), making it a valuable tool for studying these channels and their roles in neurotransmission . This specificity has led to its extensive use in neuropharmacological research and has contributed significantly to our understanding of calcium channel physiology and synaptic transmission mechanisms in the nervous system .

Chemical Structure and Properties

Molecular Composition

ω-Conotoxin GVIA is a peptide with a molecular formula of C120H188N38O43S6 and a molecular weight of approximately 3043.4 g/mol . The peptide contains 27 amino acids with a specific sequence: CKSXGSSCSXTSYNCCRSCNXYTKRCY, where X represents hydroxyproline (a modified form of proline) . A notable structural feature is the C-terminal amidation at Tyr27, which contributes to the peptide's stability and activity .

The three-dimensional structure of ω-Conotoxin GVIA is stabilized by three intramolecular disulfide bonds that connect specific cysteine residues: Cys1-Cys16, Cys8-Cys19, and Cys15-Cys26 . These disulfide bridges are critical for maintaining the peptide's tertiary structure and biological activity. The complex arrangement of these bonds creates a rigid framework that is essential for the toxin's selective binding to N-type calcium channels .

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of ω-Conotoxin GVIA

PropertyValueSource
Molecular FormulaC120H188N38O43S6
Molecular Weight3043.4 g/mol
Physical FormWhite lyophilized solid
SolubilityWater and saline buffer
Purity (commercial)> 98% (HPLC)
Storage Conditions-20°C (-4°F), avoid freeze-thaw cycles

The peptide is typically available as a white lyophilized solid that is soluble in water and saline buffers . For research applications, it is recommended to store the peptide at -20°C and avoid repeated freeze-thaw cycles to maintain its stability and activity . Commercial preparations of ω-Conotoxin GVIA typically have a purity exceeding 98%, as determined by high-performance liquid chromatography (HPLC) .

Mechanism of Action

Target Specificity

ω-Conotoxin GVIA exhibits remarkable specificity for N-type voltage-gated calcium channels (Cav2.2) . These channels play crucial roles in neurotransmitter release at presynaptic terminals throughout the nervous system. The toxin binds with high affinity to the α1 subunit (specifically α1B) of the Cav2.2 channel complex . This specific binding results in the blockade of calcium influx through these channels, subsequently inhibiting calcium-dependent neurotransmitter release at synapses .

The blockade is primarily neuron-specific, affecting high-threshold calcium channels in sensory, sympathetic, and hippocampal neurons of vertebrates, while sparing similar channels in cardiac, skeletal, or smooth muscle cells . This selective action makes ω-Conotoxin GVIA particularly valuable for studying neuronal calcium channels without interfering with other physiological systems .

Biological Activity and Pharmacology

Potency and Selectivity

ω-Conotoxin GVIA demonstrates exceptional potency in blocking N-type calcium channels, with an ED50 of 68 pM as reported in functional assays . In binding studies, it displaces radiolabeled [125I]GVIA with an IC50 of 3.7-38 pM, indicating its high-affinity interaction with Cav2.2 channels . This extraordinary potency makes it one of the most powerful known blockers of N-type calcium channels.

The selectivity profile of ω-Conotoxin GVIA primarily centers on N-type (Cav2.2) calcium channels, with minimal activity at other voltage-gated calcium channel subtypes . This selective blockade of N-type channels has been demonstrated in various neuronal preparations, including dorsal root ganglion neurons, where the toxin produces persistent block of N-type channels while only transiently inhibiting T-type channels .

Table 2: Pharmacological Profile of ω-Conotoxin GVIA

ParameterValueTargetSource
ED5068 pMCav2.2 channels
IC50 (binding)3.7-38 pMDisplacement of [125I]GVIA
Primary TargetHigh affinityCav2.2 (N-type) calcium channels
Secondary TargetLower affinityP2X receptors (antagonism)
ReversibilityLimitedPersistent blockade

Physiological Effects

The primary physiological consequence of ω-Conotoxin GVIA action is the inhibition of synaptic transmission in many neural systems . By blocking N-type calcium channels at presynaptic terminals, the toxin prevents calcium influx that normally triggers neurotransmitter release, effectively disrupting neurotransmission at affected synapses .

This inhibition of synaptic transmission is particularly pronounced in specific neuronal pathways, including:

  • Sensory neurons, where N-type channels contribute significantly to neurotransmitter release

  • Sympathetic neurons, which heavily rely on N-type channels for autonomic neurotransmission

  • Hippocampal neurons, where the toxin blocks specific components of synaptic transmission

In addition to its effects on calcium channels, ω-Conotoxin GVIA has been reported to antagonize P2X receptors, which are ATP-gated ion channels . This secondary action may contribute to some of the compound's physiological effects, although this aspect has been less extensively characterized compared to its calcium channel blocking activity.

Research Applications

Electrophysiological Studies

ω-Conotoxin GVIA has become an indispensable tool in electrophysiological investigations of calcium channel function and synaptic transmission . The highly selective nature of the toxin allows researchers to isolate and study the specific contribution of N-type calcium channels in various physiological processes .

In experimental settings, ω-Conotoxin GVIA is frequently used to:

  • Quantify the contribution of N-type calcium channels to total calcium currents through differential recording before and during toxin application .

  • Eliminate N-type channel contributions to highlight the activity of other calcium channel subtypes or enzymes .

  • Evaluate the functional roles of N-type channels in specific neural circuits and synapses .

Researchers have effectively employed the toxin in diverse experimental preparations, including heterologous expression systems (such as Xenopus oocytes expressing Cav2.2) and native neuronal preparations (such as the mouse Calyx of Held) . These studies have provided valuable insights into the biophysical properties, pharmacological sensitivities, and physiological roles of N-type calcium channels.

Biochemical and Molecular Applications

Beyond its electrophysiological applications, ω-Conotoxin GVIA has been utilized in various biochemical and molecular biology techniques, including:

  • Purification of N-type calcium channel proteins using immunoprecipitation techniques .

  • Labeling and localization of channels and synapses through conjugation with fluorescent or radioactive markers .

  • Investigation of structure-function relationships in calcium channels through binding studies and mutational analyses .

These applications have significantly advanced our understanding of calcium channel structure, distribution, and molecular interactions with regulatory proteins and auxiliary subunits.

Recent Research Findings

Recent studies have revealed important insights into how auxiliary subunits of calcium channels modulate the interaction with ω-Conotoxin GVIA. Research published in the Journal of Biological Chemistry demonstrated that the alpha2delta auxiliary subunit significantly reduces the affinity of ω-conotoxins, including GVIA, for recombinant N-type calcium channels . This reduction affects both the on-rates and equilibrium inhibition at central and peripheral isoforms of N-type channels .

Furthermore, the beta3 subunit was found to have minimal influence on the kinetics of ω-conotoxin binding, while the alpha2delta subunit played a more significant role in modulating toxin-channel interactions . These findings have important implications for understanding the pharmacology of N-type channels in different tissues and disease states, particularly since the alpha2delta subunit is upregulated in certain pain conditions .

The influence of auxiliary subunits on ω-Conotoxin GVIA binding may have significant implications for the development of therapeutic agents targeting N-type calcium channels. The differential regulation of these auxiliary subunits in disease states, including chronic pain, suggests that the efficacy of channel blockers might vary depending on the molecular composition of the channel complex in different physiological or pathological conditions .

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